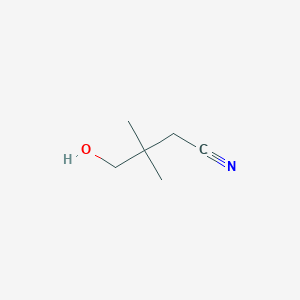

4-Hydroxy-3,3-dimethylbutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-3,3-dimethylbutanenitrile is a chemical compound with the CAS Number: 103804-80-4 . It has a molecular weight of 113.16 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4°C and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO/c1-6(2,5-8)3-4-7/h8H,3,5H2,1-2H3 . This compound contains a total of 18 bonds, including 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 nitrile (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

This compound is an oil . and is typically stored at a temperature of 4°C . The compound has a molecular weight of 113.16 .Scientific Research Applications

Synthesis and Characterization of Complex Organic Compounds

Research indicates that derivatives of 4-Hydroxy-3,3-dimethylbutanenitrile are utilized in the synthesis of complex organic compounds. For instance, the transformation of 4-hydroxy-4-methylpent-2-ynenitrile in the presence of the cyanide ion leads to various organic compounds, highlighting its role in organic synthesis and potential applications in materials science and pharmaceuticals (Mal’kina et al., 2006).

Development of Novel Synthetic Methods

The compound has been involved in new synthetic methodologies, as demonstrated in a study that utilized reactions of chlorides of carboxylic acid functionalized poly(ethylene glycol) with amino derivatives, including 2-amino-2,3-dimethylbutanenitrile, to prepare acylaminonitriles, which were then cyclized and hydrolyzed to give acylamino acids. This showcases the utility of this compound derivatives in developing new synthetic routes for polymers and bioactive molecules (Sedlák et al., 2008).

Exploration in Organic Chemistry and Catalysis

The compound has been explored in the context of organic chemistry and catalysis, with studies detailing its involvement in cyanohydrin synthesis and subsequent reactions leading to a variety of intermediates and products. This underlines its importance in understanding reaction mechanisms and developing new catalytic processes (Powell et al., 1978).

Contributions to Material Science

Derivatives of this compound have been implicated in the synthesis of materials with potential applications in various industries. For example, the noncatalytic annulation of 4-hydroxy-4-methylpent-2-ynenitrile to produce specific compounds demonstrates its role in creating novel materials with unique properties (Oparina et al., 2018).

Safety and Hazards

The safety information for 4-Hydroxy-3,3-dimethylbutanenitrile indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

Properties

IUPAC Name |

4-hydroxy-3,3-dimethylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,5-8)3-4-7/h8H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZJJGQWYLALSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)

![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2818876.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2818893.png)